molecular formula C11H17NO2 B8772085 3-[3-(Dimethylamino)phenoxy]propan-1-ol CAS No. 81785-53-7

3-[3-(Dimethylamino)phenoxy]propan-1-ol

Cat. No. B8772085
M. Wt: 195.26 g/mol
InChI Key: IXODHHLQCGJFBY-UHFFFAOYSA-N
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Patent
US04363805

Procedure details

Preparation analogously to Example 70 by the reaction of 3-dimethylaminophenol sodium salt with 3-chloro-1-propanol to give 3-(3-dimethylaminophenoxy)-1-propanol (b.p.0.7 =150°-5°; yield 57%), which is converted quantitatively into 3-(3-dimethylaminophenoxy)-propyl 1-methanesulphonate (oil) and is reacted with excess 5-amino-5-desoxy-1.4;3.6-dianhydro-L-iditol 2-nitrate in boiling ethanol. Isolation as hydrochloride. Yield, after recrystallisation from ethanol+active charcoal: 38.2%.
Name
3-dimethylaminophenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:11])[C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.Cl[CH2:13][CH2:14][CH2:15][OH:16]>>[CH3:2][N:3]([CH3:11])[C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:13][CH2:14][CH2:15][OH:16] |f:0.1,^1:0|

Inputs

Step One
Name
3-dimethylaminophenol sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].CN(C=1C=C(C=CC1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation analogously to Example 70

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=C(OCCCO)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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